molecular formula C12H13Cl2NO3S B10757378 S-[3-(3,4-Dichlorophenyl)-3-oxopropyl]-L-cysteine

S-[3-(3,4-Dichlorophenyl)-3-oxopropyl]-L-cysteine

Cat. No.: B10757378
M. Wt: 322.2 g/mol
InChI Key: WBRMJWLALJKZJY-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-[3-(3,4-DICHLOROPHENYL)-3-OXOPROPYL]-L-CYSTEINE: These compounds contain L-cysteine where the thio-group is conjugated

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-[3-(3,4-DICHLOROPHENYL)-3-OXOPROPYL]-L-CYSTEINE typically involves the conjugation of L-cysteine with a 3-(3,4-dichlorophenyl)-3-oxopropyl group. This can be achieved through a series of chemical reactions, including the formation of intermediate compounds and subsequent conjugation reactions .

Industrial Production Methods: Industrial production methods for this compound may involve the use of biocatalysis, which is becoming increasingly important in the pharmaceutical industry. Biocatalysis offers advantages such as high regio-, chemo-, and enantio-selectivity, and can be conducted under mild conditions, reducing environmental impact .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: In chemistry, S-[3-(3,4-DICHLOROPHENYL)-3-OXOPROPYL]-L-CYSTEINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives that can be used in different chemical applications .

Biology: In biology, this compound is studied for its potential role in biochemical pathways and its interactions with biological molecules. It may be used as a probe to study enzyme activities and metabolic processes .

Medicine: In medicine, this compound is of interest due to its potential therapeutic applications. It may be investigated for its effects on specific molecular targets and pathways involved in disease processes .

Industry: In industry, this compound can be used in the production of pharmaceuticals and other chemical products. Its unique properties make it a valuable intermediate in the synthesis of various industrial chemicals .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: S-[3-(3,4-DICHLOROPHENYL)-3-OXOPROPYL]-L-CYSTEINE is unique due to its specific structure, which includes the conjugation of L-cysteine with a 3-(3,4-dichlorophenyl)-3-oxopropyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C12H13Cl2NO3S

Molecular Weight

322.2 g/mol

IUPAC Name

(2R)-2-amino-3-[3-(3,4-dichlorophenyl)-3-oxopropyl]sulfanylpropanoic acid

InChI

InChI=1S/C12H13Cl2NO3S/c13-8-2-1-7(5-9(8)14)11(16)3-4-19-6-10(15)12(17)18/h1-2,5,10H,3-4,6,15H2,(H,17,18)/t10-/m0/s1

InChI Key

WBRMJWLALJKZJY-JTQLQIEISA-N

Isomeric SMILES

C1=CC(=C(C=C1C(=O)CCSC[C@@H](C(=O)O)N)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCSCC(C(=O)O)N)Cl)Cl

Origin of Product

United States

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